molecular formula CH4NaO4S B1225904 Sodium methyl sulfate CAS No. 512-42-5

Sodium methyl sulfate

Cat. No.: B1225904
CAS No.: 512-42-5
M. Wt: 135.10 g/mol
InChI Key: VJWFFRAUKLEPHS-UHFFFAOYSA-N
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Description

Sodium methyl sulfate is an inorganic compound with the chemical formula CH3NaO4S. It appears as a white crystalline powder and is soluble in water and alcohol. This compound is known for its strong alkaline nature and is widely used in organic synthesis, particularly in the protection of hydroxyl and amino groups.

Biochemical Analysis

Biochemical Properties

Sodium methyl sulfate plays a significant role in biochemical reactions, particularly in the methylation process. It interacts with various enzymes and proteins, facilitating the transfer of methyl groups to specific substrates. One notable interaction is with methyltransferases, which are enzymes that catalyze the transfer of methyl groups from this compound to nucleophilic acceptors, such as DNA, RNA, and proteins. This methylation process is crucial for regulating gene expression, protein function, and cellular signaling pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the methylation status of DNA, leading to changes in gene expression patterns. This can result in altered cellular functions, such as differentiation, proliferation, and apoptosis. Additionally, this compound can impact cellular metabolism by modifying the activity of metabolic enzymes through methylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of sulfate radical anions upon oxidation. These radicals can interact with neighboring molecules, leading to the formation of bisulfate ions and formaldehyde. The formaldehyde is likely to partition back to the gas phase due to its high volatility, while the sulfate radical anion can abstract hydrogen atoms from neighboring this compound molecules, contributing to secondary chemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can facilitate normal biochemical processes, while at higher doses, it may exhibit toxic or adverse effects. Studies have indicated that high doses of this compound can lead to cellular toxicity, oxidative stress, and disruption of normal cellular functions. It is essential to determine the appropriate dosage to avoid potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as sulfatases and sulfonatases, which play a role in the desulfonation of sulfate esters. This interaction is crucial for the metabolism of sulfur-containing compounds and the regulation of sulfur homeostasis in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can influence its biological activity and effectiveness in biochemical reactions .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its activity and function in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methyl sulfate is typically prepared by reacting methanol with sulfuric acid to form methyl hydrogen sulfate, which is then neutralized with sodium hydroxide to produce this compound. The reaction can be summarized as follows: [ \text{CH}_3\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{OSO}_3\text{H} ] [ \text{CH}_3\text{OSO}_3\text{H} + \text{NaOH} \rightarrow \text{CH}_3\text{OSO}_3\text{Na} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of methanol to sulfuric acid under controlled temperature conditions, followed by the addition of sodium hydroxide to neutralize the resulting methyl hydrogen sulfate. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of sulfate radical anions.

    Substitution: It can participate in nucleophilic substitution reactions where the methyl group is replaced by other nucleophiles.

    Hydrolysis: In aqueous solutions, this compound can hydrolyze to form methanol and sodium bisulfate.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Typical nucleophiles used in substitution reactions include halides and amines.

    Hydrolysis: This reaction occurs readily in the presence of water, especially under acidic or basic conditions.

Major Products:

    Oxidation: Formation of sulfate radical anions and formaldehyde.

    Substitution: Various methylated derivatives depending on the nucleophile used.

    Hydrolysis: Methanol and sodium bisulfate.

Scientific Research Applications

Sodium methyl sulfate is utilized in various scientific research applications:

    Chemistry: It is used as a methylating agent in organic synthesis and as a reagent in the preparation of methyl esters.

    Biology: It serves as a solubilizing agent for proteins and other macromolecules in biochemical studies.

    Medicine: this compound is employed in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: It is used in the production of detergents, emulsifiers, and industrial cleaning products.

Comparison with Similar Compounds

    Sodium ethyl sulfate: Similar in structure but with an ethyl group instead of a methyl group.

    Sodium methanesulfonate: Contains a sulfonate group instead of a sulfate group.

    Dimethyl sulfate: Contains two methyl groups and is used as a methylating agent.

Uniqueness: Sodium methyl sulfate is unique due to its specific reactivity and solubility properties, making it particularly useful in organic synthesis and biochemical applications. Its ability to act as a methylating agent while being relatively stable and easy to handle sets it apart from other similar compounds.

Properties

CAS No.

512-42-5

Molecular Formula

CH4NaO4S

Molecular Weight

135.10 g/mol

IUPAC Name

sodium;methyl sulfate

InChI

InChI=1S/CH4O4S.Na/c1-5-6(2,3)4;/h1H3,(H,2,3,4);

InChI Key

VJWFFRAUKLEPHS-UHFFFAOYSA-N

SMILES

COS(=O)(=O)[O-].[Na+]

Canonical SMILES

COS(=O)(=O)O.[Na]

512-42-5

physical_description

PelletsLargeCrystals

Pictograms

Irritant

Related CAS

75-93-4 (Parent)

Synonyms

methyl sulfate
methyl sulfate, ammonium salt
methyl sulfate, potassium salt
methyl sulfate, sodium salt
monomethyl sulfate
sodium methyl sulfate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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